molecular formula C30H24N4OS B303533 2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-cyanophenyl)butanamide

2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-cyanophenyl)butanamide

Cat. No.: B303533
M. Wt: 488.6 g/mol
InChI Key: BTOKMSKMCRPYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-cyanophenyl)butanamide is a complex organic compound with a unique structure that includes a pyridine ring, a sulfanyl group, and multiple cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-cyanophenyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the cyano groups and the sulfanyl group. The final step involves the formation of the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-cyanophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-cyanophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-cyanophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.

    Dichloroaniline: An aromatic compound with similar reactivity but distinct functional groups.

Uniqueness

2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-cyanophenyl)butanamide is unique due to its combination of a pyridine ring, multiple cyano groups, and a sulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C30H24N4OS

Molecular Weight

488.6 g/mol

IUPAC Name

2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-cyanophenyl)butanamide

InChI

InChI=1S/C30H24N4OS/c1-3-28(29(35)33-26-12-8-7-11-23(26)18-31)36-30-25(19-32)24(21-15-13-20(2)14-16-21)17-27(34-30)22-9-5-4-6-10-22/h4-17,28H,3H2,1-2H3,(H,33,35)

InChI Key

BTOKMSKMCRPYEI-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC=C1C#N)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)C#N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C#N)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)C#N

Origin of Product

United States

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